molecular formula C12H14OS B1324725 Cyclobutyl 2-thiomethylphenyl ketone CAS No. 898790-56-2

Cyclobutyl 2-thiomethylphenyl ketone

Cat. No.: B1324725
CAS No.: 898790-56-2
M. Wt: 206.31 g/mol
InChI Key: BVKMQDIJXIQUFH-UHFFFAOYSA-N
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Description

Cyclobutyl 2-thiomethylphenyl ketone is a sulfur-containing organic compound with the molecular formula C12H14OS. It is known for its unique structural features, which include a cyclobutyl ring and a thiomethyl group attached to a phenyl ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyl 2-thiomethylphenyl ketone can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with 2-thiomethylphenyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process often includes purification steps such as recrystallization or chromatography to ensure the desired purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 2-thiomethylphenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiomethyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Cyclobutyl 2-thiomethylphenyl ketone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclobutane-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of cyclobutyl 2-thiomethylphenyl ketone involves its interaction with specific molecular targets and pathways. The thiomethyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. Additionally, the cyclobutyl ring may contribute to the compound’s stability and ability to interact with various enzymes and receptors .

Comparison with Similar Compounds

Cyclobutyl 2-thiomethylphenyl ketone can be compared with other similar compounds, such as:

    Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone: This compound has a similar structure but with an ethyl linker instead of a direct attachment to the phenyl ring.

    Cyclobutyl [2-(methylsulfanyl)phenyl]methanone: Another structurally related compound with slight variations in the positioning of functional groups.

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.

Properties

IUPAC Name

cyclobutyl-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14OS/c1-14-11-8-3-2-7-10(11)12(13)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKMQDIJXIQUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642522
Record name Cyclobutyl[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-56-2
Record name Cyclobutyl[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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